molecular formula C10H11F3N2O2 B13004157 Methyl (S)-2-amino-3-(5-(trifluoromethyl)pyridin-3-yl)propanoate

Methyl (S)-2-amino-3-(5-(trifluoromethyl)pyridin-3-yl)propanoate

Cat. No.: B13004157
M. Wt: 248.20 g/mol
InChI Key: YYKZQZJJMRAHBN-QMMMGPOBSA-N
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Description

Methyl (S)-2-amino-3-(5-(trifluoromethyl)pyridin-3-yl)propanoate is a compound of interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-amino-3-(5-(trifluoromethyl)pyridin-3-yl)propanoate typically involves multi-step organic reactions. One common method includes the initial formation of the pyridine ring followed by the introduction of the trifluoromethyl group. The amino and ester functionalities are then introduced through subsequent reactions. Specific conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often employ continuous flow reactors and automated systems to enhance efficiency and scalability. The use of robust catalysts and environmentally friendly solvents is also emphasized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-amino-3-(5-(trifluoromethyl)pyridin-3-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as converting the ester to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl (S)-2-amino-3-(5-(trifluoromethyl)pyridin-3-yl)propanoate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It finds applications in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl (S)-2-amino-3-(5-(trifluoromethyl)pyridin-3-yl)propanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes or receptors, influencing biological pathways. Detailed studies reveal that the compound can modulate enzyme activity or receptor signaling, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (S)-2-amino-3-(4-(trifluoromethyl)pyridin-3-yl)propanoate
  • Methyl (S)-2-amino-3-(6-(trifluoromethyl)pyridin-3-yl)propanoate
  • Methyl (S)-2-amino-3-(5-(difluoromethyl)pyridin-3-yl)propanoate

Uniqueness

Methyl (S)-2-amino-3-(5-(trifluoromethyl)pyridin-3-yl)propanoate is unique due to the specific positioning of the trifluoromethyl group on the pyridine ring, which significantly influences its chemical reactivity and biological activity. This distinct structure allows for unique interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H11F3N2O2

Molecular Weight

248.20 g/mol

IUPAC Name

methyl (2S)-2-amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoate

InChI

InChI=1S/C10H11F3N2O2/c1-17-9(16)8(14)3-6-2-7(5-15-4-6)10(11,12)13/h2,4-5,8H,3,14H2,1H3/t8-/m0/s1

InChI Key

YYKZQZJJMRAHBN-QMMMGPOBSA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CC(=CN=C1)C(F)(F)F)N

Canonical SMILES

COC(=O)C(CC1=CC(=CN=C1)C(F)(F)F)N

Origin of Product

United States

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